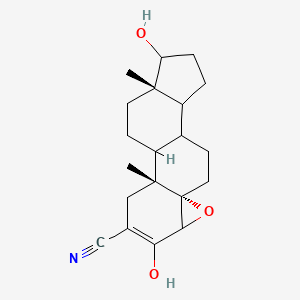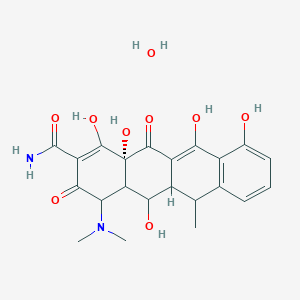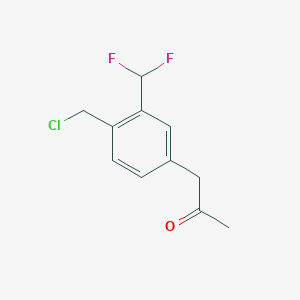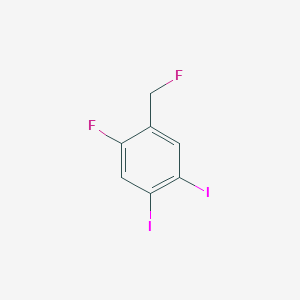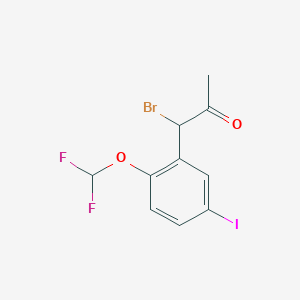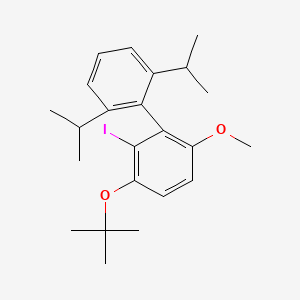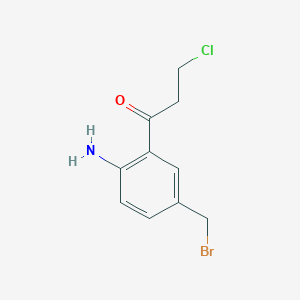
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a unique structure with an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions may require catalysts or specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Condensation Reactions: The compound can engage in condensation reactions with other molecules, forming larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base to facilitate substitution at the bromomethyl position.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the amino group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thioethers, while oxidation can produce nitro compounds or imines.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-3-hydroxypropan-1-one
Comparison: Compared to similar compounds, 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both a bromomethyl and a chloropropanone moiety. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the bromomethyl group provides a site for nucleophilic substitution, while the chloropropanone moiety can participate in various condensation reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-7-1-2-9(13)8(5-7)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
InChI Key |
GBYCEMRFMGRFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







